molecular formula C16H19NO3S B4178019 3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B4178019
M. Wt: 305.4 g/mol
InChI Key: CVJKRURZMFGANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, commonly known as THFA, is a chemical compound that has been studied for its potential applications in scientific research. THFA belongs to the class of pyrrole-based compounds and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of THFA is not yet fully understood. However, it has been suggested that THFA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
THFA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. THFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of THFA is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, THFA also has some limitations for lab experiments. For example, its synthesis can be challenging, and it may not be readily available in large quantities.

Future Directions

There are several future directions for research on THFA. One area of interest is the development of new drugs based on THFA for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of THFA's mechanism of action, which could provide insights into the development of new therapies for a variety of diseases. Additionally, further research is needed to explore the potential limitations of THFA and to develop new methods for synthesizing it in larger quantities.

Scientific Research Applications

THFA has been studied extensively for its potential applications in scientific research. It has been found to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. THFA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-16(19)8-6-12-5-7-14(15-4-2-10-21-15)17(12)11-13-3-1-9-20-13/h2,4-5,7,10,13H,1,3,6,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJKRURZMFGANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

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